REACTION_SMILES
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[C:1]([NH:2][S:6][c:7]1[s:8][c:9]2[c:10]([n:11]1)[cH:12][cH:13][cH:14][cH:15]2)([CH3:3])([CH3:4])[CH3:5].[CH2:17]1[CH2:18][O:19][CH2:20][CH2:21][NH:22]1.[CH:39]([OH:40])([CH3:41])[CH3:42].[Na+:23].[Na+:24].[O-:25][C:26](=[O:27])[O-:28].[S:16].[SH:29][c:30]1[s:31][c:32]2[cH:33][cH:34][cH:35][cH:36][c:37]2[n:38]1>>[S:6]([c:7]1[s:8][c:9]2[c:10]([n:11]1)[cH:12][cH:13][cH:14][cH:15]2)[S:29][N:22]1[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)NSc1nc2ccccc2s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Sc1nc2ccccc2s1
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Name
|
|
Type
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product
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Smiles
|
c1ccc2sc(SSN3CCOCC3)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |